molecular formula C15H11BrN2S B11548748 2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

2-{[(E)-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

Cat. No.: B11548748
M. Wt: 331.2 g/mol
InChI Key: UHAADGMEWSJRHY-GIJQJNRQSA-N
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Description

2-{[(E)-1-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide is a complex organic compound that features a bromophenyl group, a cyclopenta[b]thiophene ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-1-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with an amine to form the Schiff base.

    Cyclopenta[b]thiophene Formation: The Schiff base is then reacted with a cyclopentadiene derivative in the presence of a sulfur source to form the cyclopenta[b]thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving thiophene derivatives.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of the cyanide group suggests potential interactions with metal ions, which could be exploited in enzyme inhibition or activation studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-1-(4-chlorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide
  • 2-{[(E)-1-(4-fluorophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide

Uniqueness

The presence of the bromine atom in 2-{[(E)-1-(4-bromophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl cyanide imparts unique electronic and steric properties compared to its chloro and fluoro analogs. This can influence its reactivity and interactions with biological targets, making it a unique candidate for various applications.

Properties

Molecular Formula

C15H11BrN2S

Molecular Weight

331.2 g/mol

IUPAC Name

2-[(E)-(4-bromophenyl)methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C15H11BrN2S/c16-11-6-4-10(5-7-11)9-18-15-13(8-17)12-2-1-3-14(12)19-15/h4-7,9H,1-3H2/b18-9+

InChI Key

UHAADGMEWSJRHY-GIJQJNRQSA-N

Isomeric SMILES

C1CC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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